6-Methylpyridine-2-carbonitrile
Overview
Description
6-Methylpyridine-2-carbonitrile is a chemical compound belonging to the class of organic compounds known as pyridines. It's characterized by a pyridine ring with a methyl group and a carbonitrile group at specific positions.
Synthesis Analysis
Several methods have been developed for synthesizing derivatives of 6-methylpyridine-2-carbonitrile. One approach involves tandem Michael addition/imino-nitrile cyclization, leading to compounds such as 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile (Dong et al., 2010). Another method employs Vilsmeier–Haack chlorination to obtain compounds like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile (Jukić et al., 2010).
Molecular Structure Analysis
The molecular structure of 6-methylpyridine-2-carbonitrile derivatives has been studied using various techniques like X-ray diffraction, IR, NMR, and electronic spectroscopy. For instance, the crystal structure of certain derivatives was determined, revealing interactions such as hydrogen bonds and π⋯π stacking interactions (Tranfić et al., 2011).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclization and displacement reactions, leading to diverse derivatives with unique properties. For example, a study by Teague (2008) explored the synthesis of 2-aminopyridines with different substituents at the 6-position (Teague, 2008).
Physical Properties Analysis
The physical properties, such as absorption and fluorescence spectra, of these compounds vary based on their molecular structure and the solvent used. Investigations into the effects of solvents and temperature on the absorption spectra provide insights into their physical characteristics (Jukić et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the substituents on the pyridine ring. Studies have shown that these compounds can form various heterocyclic systems under nucleophilic conditions, indicating a rich chemistry (Ibrahim & El-Gohary, 2016).
Scientific Research Applications
Neurosteroid Analogue
It acts as a neurosteroid analogue that potentiates GABA-mediated chloride current and directly gates a chloride current in cultured rat hippocampal neurons (Hu, Zorumski, & Covey, 1993).
Synthesis of Alkaloids
The compound is used in the synthesis of alkaloids such as naucléfine, angustidine, and naulafine (Repke et al., 1989).
Photophysical and Non-Linear Optical Properties
6-Amino-2-methylpyridine-3-carbonitrile dye, a derivative, is studied for its photophysical properties and non-linear optical properties (Sakthi et al., 2017).
Structural and Spectroscopic Analysis
The structural and spectroscopic analysis of related compounds may be useful for studying pyridine derivatives and their interactions (Tranfić et al., 2011).
Anticancer and Antibacterial Properties
When synthesized with metal complexes like cobalt, nickel, and copper, it has shown potential anticancer and antibacterial properties (Chaitanya, Sudhakar, & Krishna, 2022).
Corrosion Inhibition
It is used as an inhibitor for mild steel corrosion in acidic solutions, demonstrating high corrosion inhibition efficiency (Yadav et al., 2016).
Inhibition of Cyclooxygenase
It is a structural analogue of milrinone, a potent inhibitor of cyclooxygenase in human liver (Wojtczak & Cody, 1995).
Chemical Transformations
6-Methylchromone-3-carbonitrile is used in chemical transformations to synthesize various heterocyclic systems (Ibrahim & El-Gohary, 2016).
Structural Studies
The synthesis of pyridothiazine derivatives from 2-chloro-6-methylpyridine-3-carbonitrile is useful in scientific research applications (Kobayashi, Iitsuka, & Konishi, 2008).
Solar Cells and Biochemistry
4-Methyl-3-nitropyridine-1-carbonitrile, a related compound, could potentially be used in applications such as solar cells and biochemistry (Ragavan, Prakasam, & Anbarasan, 2017).
Drug Metabolism and Pharmacokinetics Studies
Drug candidates for the treatment of type-2 diabetes have been labeled with carbon isotopes for drug metabolism, pharmacokinetics, bioanalytical, and other studies (Latli et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-6-3-2-4-7(5-8)9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMADFEQMYFNYCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167284 | |
Record name | 6-Methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpyridine-2-carbonitrile | |
CAS RN |
1620-75-3 | |
Record name | 6-Methyl-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1620-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylpyridine-2-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1620-75-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26022 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylpyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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